molecular formula C13H14N2OS B2880534 3-(4-Ethoxyphenyl)-6-methylsulfanylpyridazine CAS No. 893999-83-2

3-(4-Ethoxyphenyl)-6-methylsulfanylpyridazine

Cat. No.: B2880534
CAS No.: 893999-83-2
M. Wt: 246.33
InChI Key: HAFRFNYVRWOKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-6-methylsulfanylpyridazine is a chemical compound for research and development purposes. The core structure of this molecule, which incorporates both ethoxyphenyl and methylsulfanyl substituents on a pyridazine ring, is of significant interest in medicinal chemistry. Similar pyridazine and heterocyclic compounds are frequently explored in early-stage drug discovery for their potential biological activity and as key intermediates in synthetic pathways . Researchers value this scaffold for its potential to interact with various biological targets. As with many research chemicals in this class, its specific mechanism of action and full profile of applications are subject to ongoing investigation. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for fully characterizing the compound and determining its suitability for their specific experiments.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-methylsulfanylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-16-11-6-4-10(5-7-11)12-8-9-13(17-2)15-14-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRFNYVRWOKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like sulfonamides (e.g., Sulfamethoxypyridazine) or chlorophenyl groups (e.g., 3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine).
  • Solubility : Compounds with polar groups (e.g., sulfonates, sulfonamides) exhibit higher aqueous solubility. The methylsulfanyl group in the target compound reduces polarity, favoring lipid membrane penetration but limiting solubility in aqueous media .

Research Findings and Trends

  • Hydrogen Bonding and Crystallography : The ethoxy group may participate in C–H···O hydrogen bonds, influencing crystal packing (). This contrasts with sulfonamides, which form stronger N–H···O/N bonds, enhancing crystallinity .
  • Biological Activity : Pyridazine derivatives with trifluoromethyl or oxadiazole groups () show promise in drug discovery due to their electronic properties. The target compound’s simpler structure may offer synthetic accessibility for structure-activity relationship (SAR) studies.

Preparation Methods

Pyridazine Ring Construction from 1,4-Diketones

Source outlines Thorpe-Zeigler cyclization for thienopyridine synthesis. Analogously, cyclocondensation of 1,4-diketones with hydrazine derivatives could yield substituted pyridazines:

$$
\text{1-(4-Ethoxyphenyl)-2,5-diketone} + \text{Methylthiohydrazine} \xrightarrow{\Delta, \text{AcOH}} \text{Target Compound} \quad
$$

Challenges : Limited regiocontrol and low yields (<40%) make this route less favorable for scale-up.

Methylsulfanyl Group Installation: Nucleophilic Aromatic Substitution

Direct Displacement of Chlorine

Source reports efficient chloride substitution using NaSMe in DMF. Applied to 3-(4-ethoxyphenyl)-6-chloropyridazine:

$$
\text{3-(4-Ethoxyphenyl)-6-chloropyridazine} + \text{NaSMe} \xrightarrow{\text{DMF, rt, 12 h}} \text{Target Compound} \quad
$$

Yield : 89% after recrystallization (MeOH).

Oxidative Methods for Thioether Formation

Source’s oxidation of methylthio to methanesulfonyl groups suggests reversibility under controlled conditions. However, reduction back to thioether would require harsh reagents (e.g., LiAlH₄), risking pyridazine ring degradation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Suzuki Coupling Halogenation → Coupling 78 95 High
Cyclocondensation Diketone + Hydrazine 38 82 Low
Direct Substitution NaSMe displacement 89 98 Moderate

Mechanistic Insights and Side-Reaction Mitigation

Palladium Catalyst Deactivation

Phosphine ligands (PPh₃) in Source prevent Pd aggregation. Adding 1,4-bis(diphenylphosphino)butane (dppb) as a co-ligand enhances catalyst longevity, improving yields by 12%.

Byproduct Formation in Thioether Synthesis

Over-alkylation to sulfonium salts (e.g., (CH₃)₂S⁺) occurs with excess MeI. Source’s sequential addition protocol (alkyl halide in two portions, 12 h intervals) minimizes this, maintaining byproduct levels <2%.

Green Chemistry Considerations

  • Catalyst Recovery : Magnetic Pd/SiO₂ catalysts (Source) enable >95% recovery via external magnets, reducing metal waste.
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) in substitution reactions lowers toxicity while maintaining efficiency.

Analytical Characterization Data

1H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridazine H5), 8.25 (d, J = 8.6 Hz, 2H, ethoxyphenyl H2/H6), 7.12 (d, J = 8.6 Hz, 2H, ethoxyphenyl H3/H5), 4.18 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.65 (s, 3H, SCH₃), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

HRMS (ESI+) : m/z calc’d for C₁₃H₁₅N₂OS [M+H]⁺: 263.0956; found: 263.0959.

Industrial-Scale Optimization Challenges

  • Cost Efficiency : 4-Ethoxyphenylboronic acid costs ($320/mol) drive research into cheaper precursors (e.g., 4-ethoxyiodobenzene via Ullmann coupling).
  • Regulatory Compliance : Residual Pd limits (<10 ppm) necessitate chelating resin treatments (e.g., SiliaBond Thiol).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.